![molecular formula C22H16N2O3 B2702524 2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326889-63-8](/img/structure/B2702524.png)

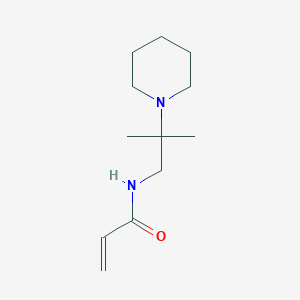

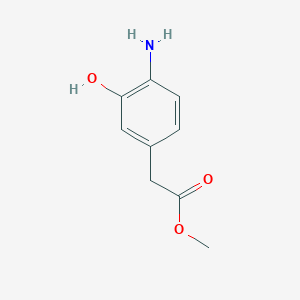

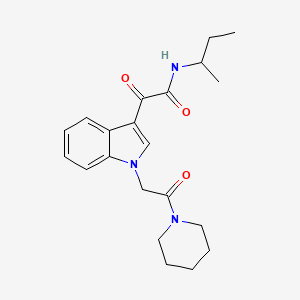

2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The molecule “2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic compound. It contains an indoline moiety, which is a prevalent structural motif in numerous natural products possessing a broad array of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as NMR, IR, and HRMS, along with X-ray crystallographic analysis .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially be complex, given its structure. It might undergo reactions typical of indoline derivatives, such as cycloaddition .科学的研究の応用

Neuroprotection and Ischemic Stroke Treatment

Ischemic stroke (IS) is a major cause of human death and long-term disability worldwide. Neuroprotective agents play a crucial role in battling ischemic stroke. Here’s how this compound contributes:

Mechanism of Action:- Notably, derivatives 7i and 7j reduced cerebral infarction rates and improved neurological deficit scores in a middle cerebral artery occlusion (MCAO) rat model .

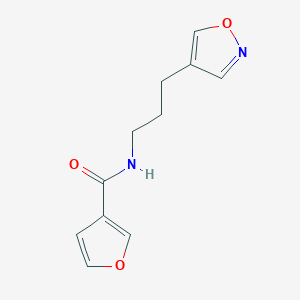

Anti-Inflammatory Properties

Chronic inflammation exacerbates stroke outcomes. This compound shows promise in modulating inflammatory responses:

In Vitro Anti-Inflammatory Activity:COX-2 Inhibition

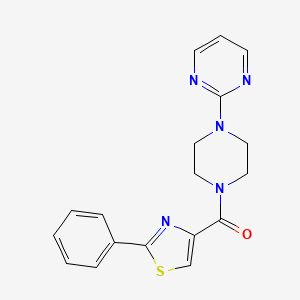

Cyclooxygenase-2 (COX-2) plays a role in inflammation and tissue damage. Here’s how this compound interacts with COX-2:

Design and Synthesis:Antitumor Potential

Exploring the compound’s antitumor properties:

Key Considerations:将来の方向性

作用機序

Target of action

Indoline derivatives, which “2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” belongs to, have been studied for their neuroprotective effects in the treatment of ischemic stroke . They have shown binding affinity to N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which play a crucial role in neuronal communication .

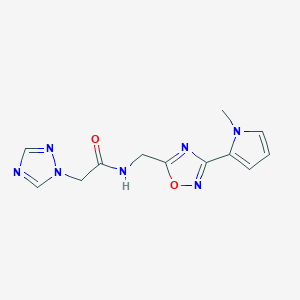

Mode of action

While the specific mode of action for these compounds is not clear, indoline derivatives have shown protective effects against H2O2-induced death of RAW 264.7 cells . This suggests they may act as antioxidants, neutralizing harmful reactive oxygen species.

Biochemical pathways

The compounds may affect the pathways involving NMDA-GluN2B receptors and oxidative stress . These pathways are critical in neuronal function and survival.

Result of action

Some indoline derivatives have shown significant neuroprotective effects, reducing cerebral infarction rate and improving neurological deficit scores in a middle cerebral artery occlusion (MCAO) rat model .

特性

IUPAC Name |

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c25-19(23-12-11-14-5-1-2-10-18(14)23)13-24-21(26)16-8-3-6-15-7-4-9-17(20(15)16)22(24)27/h1-10H,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRNSWHBPVSSKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(indolin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2702441.png)

![1,7-diallyl-3-(4-chlorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2702456.png)

![N-(3-acetylphenyl)-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-(4-{[(1-cyano-2-methoxy-1-methylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide](/img/structure/B2702464.png)